N-(2,6-Dioxopiperidin-3-YL)acetamide N-(2,6-Dioxopiperidin-3-YL)acetamide An impurity of Acetylglycinamide
Brand Name: Vulcanchem
CAS No.: 1468-52-6
VCID: VC21339829
InChI: InChI=1S/C7H10N2O3/c1-4(10)8-5-2-3-6(11)9-7(5)12/h5H,2-3H2,1H3,(H,8,10)(H,9,11,12)
SMILES: CC(=O)NC1CCC(=O)NC1=O
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol

N-(2,6-Dioxopiperidin-3-YL)acetamide

CAS No.: 1468-52-6

Cat. No.: VC21339829

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-(2,6-Dioxopiperidin-3-YL)acetamide - 1468-52-6

CAS No. 1468-52-6
Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
IUPAC Name N-(2,6-dioxopiperidin-3-yl)acetamide
Standard InChI InChI=1S/C7H10N2O3/c1-4(10)8-5-2-3-6(11)9-7(5)12/h5H,2-3H2,1H3,(H,8,10)(H,9,11,12)
Standard InChI Key VOKVBBASCNOYAR-UHFFFAOYSA-N
SMILES CC(=O)NC1CCC(=O)NC1=O
Canonical SMILES CC(=O)NC1CCC(=O)NC1=O

Chemical Identity and Properties

Basic Information

N-(2,6-Dioxopiperidin-3-YL)acetamide is cataloged under CAS number 1468-52-6 and PubChem CID 15788111. It represents a significant compound in organic and medicinal chemistry research . The compound was first registered in chemical databases on February 12, 2007, with recent modifications to its entry dated February 22, 2025 . The table below summarizes its key identifiers and properties:

PropertyValue
CAS Number1468-52-6
PubChem CID15788111
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
European Community (EC) Number989-490-3
DSSTox Substance IDDTXSID10578306
Nikkaji NumberJ1.463.612I
WikidataQ82468519

Chemical Structure and Nomenclature

The compound features a piperidine ring with two oxo groups at positions 2 and 6, and an acetamide group attached to position 3. This creates a complex structure with multiple functional groups that contribute to its chemical reactivity and potential biological interactions. The structural representation includes:

  • A six-membered piperidine ring

  • Two carbonyl groups within the ring (at positions 2 and 6)

  • An acetamide moiety attached at position 3

The compound is known by several synonyms in scientific literature and chemical databases:

  • N-(2,6-DIOXOPIPERIDIN-3-YL)ACETAMIDE

  • Acetamide, N-(2,6-dioxo-3-piperidinyl)-

  • Aceglutamide impurity

Its IUPAC name is N-(2,6-dioxopiperidin-3-yl)acetamide, and its structure can be represented by the following identifiers:

  • InChI: InChI=1S/C7H10N2O3/c1-4(10)8-5-2-3-6(11)9-7(5)12/h5H,2-3H2,1H3,(H,8,10)(H,9,11,12)

  • InChIKey: VOKVBBASCNOYAR-UHFFFAOYSA-N

  • SMILES: CC(=O)NC1CCC(=O)NC1=O

Physical and Chemical Properties

The physical and chemical properties of N-(2,6-Dioxopiperidin-3-YL)acetamide are influenced by its functional groups and molecular arrangement. The compound typically exists as a solid at room temperature with a purity standard of greater than 95% for research applications. Its chemical reactivity is characterized by:

  • The presence of amide groups that can participate in hydrogen bonding

  • A cyclic structure that provides conformational stability

  • Multiple carbonyl groups that can engage in nucleophilic addition reactions

  • Secondary amine functionality that can act as both hydrogen bond donor and acceptor

These properties collectively influence the compound's solubility, stability, and potential interactions with biological macromolecules such as proteins and enzymes.

Synthesis and Production

Synthetic Routes

Biological Activity and Pharmacological Properties

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N-(2,6-Dioxopiperidin-3-YL)acetamide and related compounds is essential for predicting its potential biological effects. The piperidine ring with dioxo substituents creates a specific spatial arrangement that may enable interactions with various biological targets. Key structural features that may contribute to its biological activity include:

  • The piperidine ring providing a scaffold for potential binding to enzyme active sites

  • The dioxo groups that can serve as hydrogen bond acceptors

  • The acetamide side chain that can participate in both hydrogen bond donation and acceptance

These features collectively define the compound's three-dimensional shape and electronic distribution, which directly influence its ability to interact with biological macromolecules such as enzymes or receptors.

Comparison with Structurally Similar Compounds

Several compounds sharing structural similarities with N-(2,6-Dioxopiperidin-3-YL)acetamide have demonstrated significant biological activities. For instance, N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride has been studied for its anticancer properties. The table below compares N-(2,6-Dioxopiperidin-3-YL)acetamide with some structurally related compounds:

CompoundStructural SimilarityReported Biological Activity
N-(2,6-Dioxopiperidin-3-YL)acetamideReference compoundPotential anticancer, anticonvulsant, or immunomodulatory activities (based on structural analysis)
N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochlorideContains 2,6-dioxopiperidin-3-yl groupAnticancer properties
2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamideContains 2,6-dioxopiperidin-3-yl group with additional isoindolin moietyAnti-inflammatory, anticancer, and analgesic potential

This comparison highlights how subtle structural modifications can significantly alter biological activities, suggesting potential directions for further research on N-(2,6-Dioxopiperidin-3-YL)acetamide and its derivatives.

Research Applications

Current Research Findings

Research involving N-(2,6-Dioxopiperidin-3-YL)acetamide primarily focuses on its potential as a building block in medicinal chemistry and its possible pharmacological properties. Current research areas include:

  • Investigation of its potential role as an enzyme inhibitor or modulator

  • Exploration of its interactions with biological targets relevant to cancer and metabolic diseases

  • Structure-based drug design utilizing the piperidine scaffold

  • Development of synthetic methodologies to create derivatives with enhanced biological activities

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